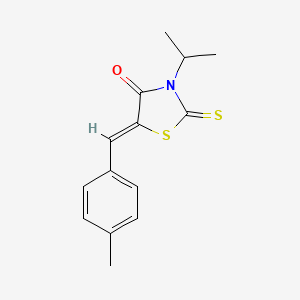![molecular formula C16H17N3O4S B6029212 methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate (MEOTA) is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MEOTA is a thioester derivative of pyrimidine and benzoic acid, which has been shown to have significant biological activity.
Mecanismo De Acción
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate inhibits DHFR by binding to the enzyme's active site, which prevents the reduction of dihydrofolate to tetrahydrofolate. This results in the depletion of tetrahydrofolate, which is required for the synthesis of nucleotides. The depletion of nucleotides can lead to the inhibition of DNA and RNA synthesis, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its ability to inhibit DHFR, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. These properties make this compound a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its ability to inhibit DHFR, which can be used to study the folate metabolism pathway and its role in the synthesis of DNA and RNA. This compound can also be used to study the effects of DHFR inhibition on cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the study of this compound's effects on the immune system, which can provide insights into its potential use as an immunomodulatory agent. Additionally, the development of new synthesis methods for this compound can improve its availability for research purposes.
Métodos De Síntesis
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can be synthesized by the reaction of ethyl 4-amino-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate with thioacetic acid in the presence of acetic anhydride and a catalyst. The reaction yields this compound as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been shown to have potential use in scientific research due to its ability to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolism pathway, which is required for the synthesis of DNA and RNA. Inhibition of DHFR activity can lead to the depletion of nucleotide pools, which can result in cell death. This compound has been shown to be a potent inhibitor of DHFR, making it a potential candidate for the development of anticancer agents.
Propiedades
IUPAC Name |
methyl 2-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-10-8-13(20)19-16(17-10)24-9-14(21)18-12-7-5-4-6-11(12)15(22)23-2/h4-8H,3,9H2,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAURYZUMOIVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)
![2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)
![N,N-diethyl-2-[4-({4-[1-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6029164.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)

![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-isopropyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6029237.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)